

Dilongifolylborane: A Technical Guide to a Chiral Hydroborating Agent

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Compound of Interest		
Compound Name:	Dilongifolylborane	
Cat. No.:	B1641155	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This section provides fundamental identification and nomenclature details for **Dilongifolylborane**.

Identifier	Value
CAS Number	77882-24-7[1][2]
Systematic (IUPAC) Name	BORANE, BIS(((1R,3AS,4R,8AR,9S)- DECAHYDRO-4,8,8-TRIMETHYL-1,4- METHANOAZULEN-9-YL)METHYL)-[3]
Common Synonyms	Dilongifolylborane; Longifolene borane derivative[3][4]
Molecular Formula	C30H51B[1][3][4]
Molecular Weight	422.54 g/mol [1][3][4]

Physicochemical Properties

Dilongifolylborane is a chiral dialkylborane reagent derived from the natural sesquiterpene (+)-longifolene. It is a heavy, snow-white, and crystalline solid that typically presents as shiny



plates.[4] It is sparingly soluble in common organic solvents and is noted to be strongly dimeric in structure.[4]

Property	Value
Melting Point	160-161 °C (in a sealed, evacuated capillary)[4]
Appearance	Snow-white crystalline solid[4]

Synthesis of Dilongifolylborane

Dilongifolylborane is synthesized via the hydroboration of (+)-longifolene with borane-methyl sulfide complex (BMS).[5][6] The reaction proceeds readily in ethyl ether, leading to the precipitation of the crystalline product.

Experimental Protocol: Synthesis of Dilongifolylborane

This protocol is based on the method described by Jadhav and Brown (1981).[4]

Materials:

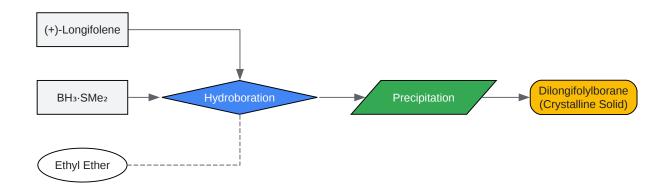
- (+)-Longifolene (derived from Indian turpentine oil)[5]
- Borane-methyl sulfide complex (BH₃·SMe₂)
- Anhydrous ethyl ether

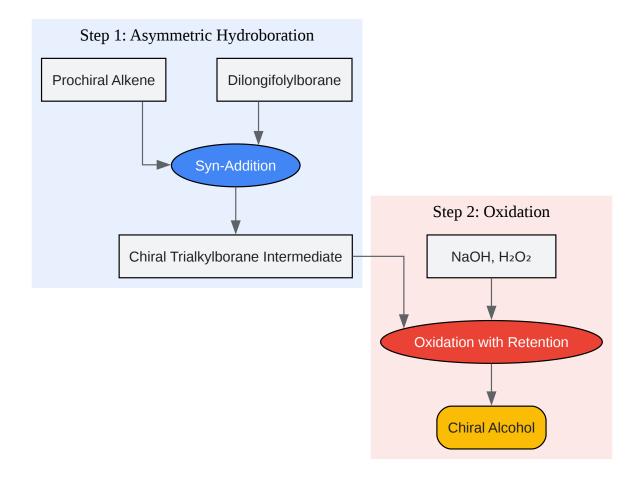
Procedure:

- A flame-dried, nitrogen-purged flask equipped with a magnetic stirrer is charged with a solution of (+)-longifolene in anhydrous ethyl ether.
- The flask is cooled in an ice bath.
- A stoichiometric amount of borane-methyl sulfide complex (2:1 molar ratio of longifolene to BH₃) is added dropwise to the stirred solution.
- The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.

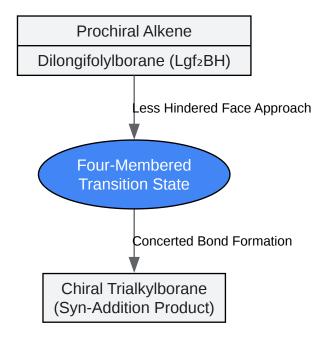


- As the reaction proceeds, Dilongifolylborane precipitates as a snow-white crystalline solid.
- The solid product is isolated by filtration, washed with cold anhydrous ethyl ether to remove any unreacted starting materials, and dried under vacuum.









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